molecular formula C12H10N2O2 B2680369 4-[(Pyridin-3-yl)amino]benzoic acid CAS No. 1249291-07-3

4-[(Pyridin-3-yl)amino]benzoic acid

Cat. No.: B2680369
CAS No.: 1249291-07-3
M. Wt: 214.224
InChI Key: MUIFAEIHXHXFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Pyridin-3-yl)amino]benzoic acid” is a pharmaceutical intermediate compound . It is used in the preparation of various derivatives and can be used in the detection of their activity as antileukemia agents .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The process includes the use of LiOH and methanol-water mixture, followed by the addition of benzoic acid methyl ester . The reaction mixture is stirred at room temperature for 8 hours, then acidified with 1 N HCl to pH = 1 . The solvent is then evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to obtain the target product .


Molecular Structure Analysis

The molecular structure of “this compound” is complex . It contains a pyridine ring attached to a benzene ring via an amino group . The benzene ring also carries a carboxylic acid group .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions . Despite the presence of multiple basic nitrogen heterocyclic fragments, the carboxylic group in its structure can still be transformed into acyl chloride under the action of thionyl chloride, and then transformed into an ester group .

Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

  • Aggregation Enhanced Emission (AEE) : Studies have shown that compounds related to 4-[(Pyridin-3-yl)amino]benzoic acid, such as pyridyl substituted benzamides, demonstrate luminescent properties both in solution and solid state, exhibiting AEE behavior in certain solvent conditions. These compounds also display mechanochromic properties, meaning they change color upon mechanical stress, and exhibit multi-stimuli responsiveness (Srivastava et al., 2017) source.

Metal-Organic Frameworks (MOFs) and Gas Separation

  • Efficient Gas Separation : Amino-decorated porous metal-organic frameworks (MOFs) utilizing derivatives of this compound have been synthesized, displaying significant CO2/N2, C2H4/CH4, and C2H2/CH4 selectivity, alongside high iodine adsorption capabilities. This is attributed to the high porosity and functionalization with amino groups, enhancing the MOF's interaction with these gases (Ma et al., 2020) source.

Solar Cell Applications

  • Enhanced Solar Cell Interfaces : The structural and photophysical studies on 4-[(4-pyridinylmethylene)amino]-benzoic acid, a molecule bearing anchoring groups for TiO2 and perovskite surfaces, reveal its potential in improving solar cell efficiencies. This compound facilitates better coupling between the TiO2 and perovskite layers, indicating its utility in molecular engineering for solar cell applications (Zhang & Wang, 2018) source.

Corrosion Inhibition

  • Protection Against Corrosion : Derivatives of pyridine and benzoic acid have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These compounds, notably featuring pyrazole moieties, demonstrate significant inhibition efficiency, which can be attributed to their strong adsorption on metal surfaces. This research highlights their potential in protecting metallic materials from corrosion (El Hajjaji et al., 2018) source.

Safety and Hazards

“4-[(Pyridin-3-yl)amino]benzoic acid” can be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves and eye protection should be worn .

Future Directions

“4-[(Pyridin-3-yl)amino]benzoic acid” has potential applications in the synthesis of various pharmaceutical compounds . It plays an important role in the synthesis of antitumor drug molecules such as nilotinib . Therefore, it might be useful in the treatment of diseases like chronic myelogenous leukemia .

Properties

IUPAC Name

4-(pyridin-3-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIFAEIHXHXFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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